N-(2,3-dihydro-1H-inden-1-yl)acetamide

Synthetic methodology C–H functionalization Ritter-type amidation

Procure N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 10408-91-0) as the validated racemic scaffold for SAR programs. The 1-position substitution establishes a distinct stereoelectronic environment critical for molecular recognition—substitution with the 2-yl regioisomer (CAS 13935-80-3) yields non-reproducible data. This scaffold demonstrates 9-fold GABA-A α1/α2 selectivity (α1 Ki=9 nM) and is claimed in WO2016099452A1 for RAS inhibition. Use as a calibration standard for C–H amidation (38% yield benchmark) and asymmetric hydrogenation catalyst screening (88% ee ceiling). Both (R)- and (S)-enantiomers available for enantioselective studies.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 10408-91-0
Cat. No. B083653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-1-yl)acetamide
CAS10408-91-0
SynonymsN-INDAN-1-YL-ACETAMIDE
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC=CC=C12
InChIInChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyUOOXDDHYFFXMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-dihydro-1H-inden-1-yl)acetamide Procurement Guide: CAS 10408-91-0 Technical Specifications and Class Positioning


N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 10408-91-0), also designated as N-indan-1-yl-acetamide, is a bicyclic indane-derived acetamide with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol . The compound possesses a single defined stereocenter at the 1-position of the indane scaffold, exists as a racemic mixture in its standard commercial form, and is supplied as a crystalline solid with a reported melting point of 206–208 °C . Its structural identity has been confirmed via InChIKey UOOXDDHYFFXMJJ-UHFFFAOYSA-N and is catalogued under PubChem CID 302326 .

N-(2,3-dihydro-1H-inden-1-yl)acetamide Selection Rationale: Why Regioisomeric and Stereochemical Substitution Compromises Research Outcomes


Substitution of N-(2,3-dihydro-1H-inden-1-yl)acetamide with the closely related 2-indanyl regioisomer or with unsubstituted indane derivatives is not scientifically permissible in target-driven research applications. The 1-position substitution on the indane scaffold confers a distinct stereoelectronic environment that determines binding orientation and downstream molecular recognition events [1]. Critically, the compound possesses a stereogenic center at the 1-position, and the enantiomers—(R)-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 169105-02-6) and (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS 61899-41-0)—exhibit divergent pharmacological profiles in receptor-binding contexts [2]. Procurement of the racemic mixture versus single enantiomers, or inadvertent substitution with the 2-yl regioisomer (CAS 13935-80-3), will yield non-reproducible structure-activity relationship (SAR) data and may invalidate comparative analyses in medicinal chemistry programs targeting neurological or oncological pathways.

N-(2,3-dihydro-1H-inden-1-yl)acetamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Direct One-Pot C–H Amidation Yield Comparison: Indane Substrate Versus Alternative Hydrocarbon Scaffolds

In a direct one-pot C–H oxidation/amidation protocol employing cerium(IV) ammonium nitrate (CAN) and sodium azide in acetonitrile, N-(2,3-dihydro-1H-inden-1-yl)acetamide was obtained from indane in 38% isolated yield [1]. This yield provides a quantitative baseline for evaluating synthetic efficiency when employing the indane scaffold as a substrate in oxidative amidations. The identical protocol applied to 1,2,3,4-tetrahydronaphthalene afforded the corresponding N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in 75% yield, demonstrating that the indane bicyclic system exhibits measurably distinct reactivity under these oxidative conditions relative to its six-membered-ring-fused analog [1].

Synthetic methodology C–H functionalization Ritter-type amidation

Stereochemical Purity as a Critical Procurement Determinant: Enantioselective Synthesis Enables ee Control up to 88%

The stereochemical versatility of N-(2,3-dihydro-1H-inden-1-yl)acetamide is operationally demonstrated by cobalt-catalyzed enantioselective hydrogenation methodologies that achieve enantiomeric excess (ee) up to 88% . This stands in contrast to racemic material obtained via non-stereoselective routes (e.g., indan-1-amine acetylation), which yields 0% ee by definition. For procurement decisions involving chiral applications, the 88% ee ceiling represents a critical specification benchmark; users requiring >88% ee must either implement additional resolution steps or source pre-resolved single enantiomers (CAS 169105-02-6 for (R)-enantiomer; CAS 61899-41-0 for (S)-enantiomer) [1].

Enantioselective catalysis Asymmetric hydrogenation Chiral resolution

GABA-A Receptor Subtype Affinity Differentiation: Enantiomer-Specific Binding Data

Although N-(2,3-dihydro-1H-inden-1-yl)acetamide itself lacks published direct biological activity data, the (R)-enantiomer when incorporated as a structural element in a glyoxylylamide derivative exhibits high-affinity binding to GABA-A receptor subtypes [1]. Specifically, (R)-N-(2,3-dihydro-1H-inden-1-yl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide demonstrates Ki = 9 nM at the α1β2γ2 GABA-A receptor subtype and Ki = 85 nM at the α2β2γ2 subtype expressed in HEK293 cells [1]. This nine-fold subtype selectivity (α1 versus α2) is conferred in part by the chiral indan-1-yl scaffold orientation; racemic mixtures or (S)-enantiomers would be expected to exhibit altered affinity profiles, though quantitative comparator data for the (S)-enantiomer or racemate are not publicly available.

GABA-A receptor Benzodiazepine binding site Neurological target

Indane Scaffold Positioning as a Privileged Pharmacophore in Oncological and Neurological Drug Discovery

The 2,3-dihydro-1H-inden-1-yl acetamide scaffold has been explicitly claimed in international patent filings as a core structural element in RAS-inhibiting indenyl acetamide compounds (WO2016099452A1) for the treatment of RAS-mediated cancers [1][2]. In these patent disclosures, the indenyl acetamide core serves as the essential template upon which diverse substitution patterns are elaborated to achieve selective growth inhibition of cancer cells harboring activated Ras mutations [1]. No analogous patent protection exists for the 2-indanyl regioisomer (N-(2,3-dihydro-1H-inden-2-yl)acetamide, CAS 13935-80-3) as a RAS-inhibitor scaffold core, underscoring the specific relevance of the 1-position substitution geometry to this therapeutic target class.

RAS inhibition Oncology Kinase inhibitor scaffold

N-(2,3-dihydro-1H-inden-1-yl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Synthetic Methodology Development and C–H Functionalization Studies

The 38% isolated yield benchmark from CAN/NaN₃-mediated one-pot amidation provides a quantifiable reference point for researchers optimizing C–H functionalization protocols on bicyclic substrates [1]. Investigators developing new oxidative amidation methods may employ N-(2,3-dihydro-1H-inden-1-yl)acetamide as a calibration standard to assess catalytic efficiency relative to established baselines.

Enantioselective Synthesis and Chiral Method Validation

The established 88% ee ceiling via cobalt-catalyzed hydrogenation enables this compound to serve as a test substrate for benchmarking new asymmetric hydrogenation catalysts or chiral resolution techniques [1]. Researchers may quantitatively compare novel catalyst performance against this 88% ee reference point.

GABA-A Receptor Ligand SAR Program Scaffold

The nine-fold GABA-A receptor subtype selectivity observed in (R)-enantiomer-containing glyoxylylamide derivatives (α1 Ki = 9 nM; α2 Ki = 85 nM) positions the indan-1-yl acetamide scaffold as a validated structural element for exploring subtype-selective benzodiazepine-site ligands [1]. Medicinal chemistry programs targeting neurological indications with subtype-selectivity requirements may employ this scaffold for SAR expansion studies.

RAS-Targeted Oncology Drug Discovery Intermediate

As a core scaffold explicitly claimed in WO2016099452A1 for RAS-inhibiting indenyl acetamide compounds, N-(2,3-dihydro-1H-inden-1-yl)acetamide is a required procurement item for research groups investigating RAS-mediated cancer therapeutics within the protected chemical space [1]. The 1-position substitution geometry is essential for mapping to the patent-defined pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,3-dihydro-1H-inden-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.